molecular formula C7H13ClF3NO2 B13447646 6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride

Katalognummer: B13447646
Molekulargewicht: 235.63 g/mol
InChI-Schlüssel: HOXFVPQCWLWCGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Aminoheptanoic acid: Similar structure but lacks the trifluoromethyl group.

    6-Amino-7,7,7-trifluoroheptanoic acid methyl ester: A methyl ester derivative with different reactivity.

Uniqueness

6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Eigenschaften

Molekularformel

C7H13ClF3NO2

Molekulargewicht

235.63 g/mol

IUPAC-Name

6-amino-7,7,7-trifluoroheptanoic acid;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)5(11)3-1-2-4-6(12)13;/h5H,1-4,11H2,(H,12,13);1H

InChI-Schlüssel

HOXFVPQCWLWCGK-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)O)CC(C(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.